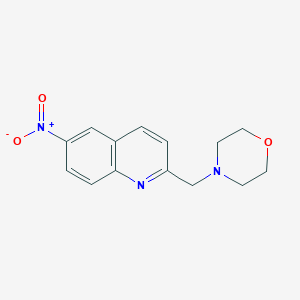

Quinoline, 2-(4-morpholinylmethyl)-6-nitro-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Nitro-2-(4-morpholinylmethyl)chinolin ist eine heterocyclische aromatische organische Verbindung. Sie zeichnet sich durch eine Chinolin-Grundstruktur mit einer Morpholinylmethylgruppe in der 2-Position und einer Nitrogruppe in der 6-Position aus.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 6-Nitro-2-(4-morpholinylmethyl)chinolin beinhaltet in der Regel die folgenden Schritte:

-

Bildung des Chinolinkerns: : Der Chinolinkern kann durch verschiedene Methoden synthetisiert werden, darunter die Skraup-Synthese, die Friedländer-Synthese und die Pfitzinger-Reaktion. Diese Methoden beinhalten im Allgemeinen die Cyclisierung von Anilinderivaten mit Carbonylverbindungen unter sauren Bedingungen.

-

Einführung der Morpholinylmethylgruppe: : Die Morpholinylmethylgruppe kann durch eine nucleophile Substitutionsreaktion eingeführt werden. Dies beinhaltet die Reaktion eines Chinolinderivats mit einem Morpholin-Derivat in Gegenwart einer geeigneten Base, wie Natriumhydrid oder Kaliumcarbonat.

-

Nitrierung: : Die Einführung der Nitrogruppe in der 6-Position kann durch Nitrierungsreaktionen unter Verwendung von Salpetersäure oder einem Gemisch aus Salpetersäure und Schwefelsäure erreicht werden. Die Reaktionsbedingungen müssen sorgfältig gesteuert werden, um eine selektive Nitrierung an der gewünschten Position sicherzustellen.

Industrielle Produktionsverfahren

Die industrielle Produktion von 6-Nitro-2-(4-morpholinylmethyl)chinolin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von Durchflussreaktoren und automatisierten Systemen, um eine gleichbleibende Produktqualität und Ausbeute zu gewährleisten. Die Verwendung von Katalysatoren und optimierten Reaktionsbedingungen kann die Effizienz der Synthese verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

-

Oxidation: : 6-Nitro-2-(4-morpholinylmethyl)chinolin kann Oxidationsreaktionen eingehen, um Chinolin-N-Oxide zu bilden. Übliche Oxidationsmittel sind Wasserstoffperoxid und Persäuren.

-

Reduktion: : Die Nitrogruppe in 6-Nitro-2-(4-morpholinylmethyl)chinolin kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators oder Natriumborhydrid zu einer Aminogruppe reduziert werden.

-

Substitution: : Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere an der 2-Position, wobei die Morpholinylmethylgruppe durch andere Nucleophile ersetzt werden kann.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Persäuren und andere Oxidationsmittel.

Reduktion: Wasserstoffgas mit Palladiumkatalysator, Natriumborhydrid.

Substitution: Nucleophile wie Amine, Thiole und Halogenide.

Hauptprodukte, die gebildet werden

Oxidation: Chinolin-N-Oxide.

Reduktion: Aminochinolinderivate.

Substitution: Verschiedene substituierte Chinolinderivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

6-Nitro-2-(4-morpholinylmethyl)chinolin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

-

Medizinische Chemie: : Es wird als Baustein für die Synthese verschiedener pharmazeutischer Verbindungen verwendet, darunter antimalarielle, antibakterielle und Antikrebsmittel.

-

Organische Synthese: : Die Verbindung dient als Zwischenprodukt bei der Synthese komplexer organischer Moleküle, darunter Farbstoffe und Pigmente.

-

Materialwissenschaften: : Es wird bei der Entwicklung von organischen Halbleitern und anderen fortschrittlichen Materialien eingesetzt, da es über einzigartige elektronische Eigenschaften verfügt.

-

Biologische Forschung: : Die Verbindung wird zur Untersuchung von Enzyminhibitoren und Rezeptorliganden verwendet, was zum Verständnis verschiedener biologischer Prozesse beiträgt.

Wirkmechanismus

Der Wirkmechanismus von 6-Nitro-2-(4-morpholinylmethyl)chinolin hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann es als Enzyminhibitor oder Rezeptorligand wirken und mit bestimmten molekularen Zielstrukturen und Wegen interagieren. So kann es zum Beispiel die Aktivität bestimmter Enzyme hemmen, indem es an deren aktive Zentren bindet, wodurch der Zugang des Substrats blockiert und die Enzymaktivität reduziert wird.

Wirkmechanismus

The mechanism of action of Quinoline, 2-(4-morpholinylmethyl)-6-nitro- depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

Vergleich Mit ähnlichen Verbindungen

6-Nitro-2-(4-morpholinylmethyl)chinolin kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

Chinolin, 2-(4-morpholinylmethyl)-: Fehlt die Nitrogruppe, was zu unterschiedlicher chemischer Reaktivität und biologischer Aktivität führen kann.

Chinolin, 6-nitro-: Fehlt die Morpholinylmethylgruppe, was sich auf ihre Löslichkeit und Wechselwirkung mit biologischen Zielstrukturen auswirken kann.

Chinolin, 2-(4-piperidinylmethyl)-6-nitro-: Ähnliche Struktur, aber mit einer Piperidinylmethylgruppe anstelle einer Morpholinylmethylgruppe, was ihre pharmakokinetischen Eigenschaften beeinflussen kann.

Jede dieser Verbindungen besitzt einzigartige Eigenschaften und Anwendungen, was die Bedeutung struktureller Modifikationen bei der Bestimmung des Verhaltens und der Nützlichkeit von Chinolinderivaten hervorhebt.

Eigenschaften

CAS-Nummer |

832102-00-8 |

|---|---|

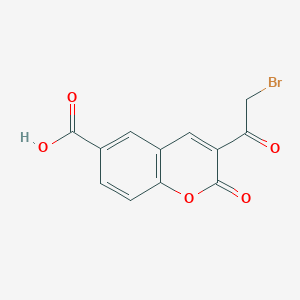

Molekularformel |

C14H15N3O3 |

Molekulargewicht |

273.29 g/mol |

IUPAC-Name |

4-[(6-nitroquinolin-2-yl)methyl]morpholine |

InChI |

InChI=1S/C14H15N3O3/c18-17(19)13-3-4-14-11(9-13)1-2-12(15-14)10-16-5-7-20-8-6-16/h1-4,9H,5-8,10H2 |

InChI-Schlüssel |

PBEFYZYHKCFHEK-UHFFFAOYSA-N |

Kanonische SMILES |

C1COCCN1CC2=NC3=C(C=C2)C=C(C=C3)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-6H-benzo[c]chromen-6-one](/img/structure/B12529356.png)

![1,3-Bis{2,3-bis[(sulfanylacetyl)oxy]propyl}-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12529358.png)

![1,1'-[1-(4-Azidophenyl)but-1-ene-1,2-diyl]dibenzene](/img/structure/B12529361.png)

![(4R)-4-[(R)-furan-2-yl(hydroxy)methyl]cyclohex-2-en-1-one](/img/structure/B12529365.png)

phosphanium iodide](/img/structure/B12529374.png)

![4-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]-2-fluorobenzonitrile](/img/structure/B12529398.png)